Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate is a chemical compound with the molecular formula C7H10N2O2SLi It is known for its unique structure, which includes a lithium ion coordinated to a 5-(dimethylamino)pyridine-2-sulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate typically involves the reaction of 5-(dimethylamino)pyridine-2-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction may produce sulfinate derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfinate derivatives.
Biology: The compound can be used in biochemical studies to investigate the effects of lithium ions on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders where lithium compounds are known to have mood-stabilizing effects.
Industry: The compound may be used in the development of new materials and chemical processes, particularly in the field of catalysis.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate involves its interaction with molecular targets and pathways in biological systems. The lithium ion can modulate the activity of various enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but it is known that lithium ions can affect neurotransmitter systems and intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, it has a different structure and mechanism of action compared to Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate.
Lithium citrate: Another lithium compound used in medicine, it also differs in structure and applications.
5-(dimethylamino)pyridine-2-sulfinic acid: The precursor to this compound, it shares some chemical properties but lacks the lithium ion.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of lithium ions with the reactivity of the 5-(dimethylamino)pyridine-2-sulfinate moiety
Properties
IUPAC Name |
lithium;5-(dimethylamino)pyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.Li/c1-9(2)6-3-4-7(8-5-6)12(10)11;/h3-5H,1-2H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSINNQYWPXHUJS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)C1=CN=C(C=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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